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Compound of Interest

Compound Name: 1,3-Dichloropentane

Cat. No.: B1348517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,3-
dichloropentane. Due to the limited availability of experimentally-derived public data, this

document focuses on predicted spectroscopic values and analysis based on established

principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and

infrared (IR) spectroscopy. This guide is intended to serve as a valuable resource for the

identification and characterization of 1,3-dichloropentane in various research and

development settings.

Chemical Structure and Properties
1,3-Dichloropentane is a halogenated alkane with the chemical formula C₅H₁₀Cl₂.[1][2][3] Its

structure consists of a five-carbon pentane chain with chlorine atoms substituted at the first and

third positions.

Molecular Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1,3-dichloropentane.

These predictions are based on established empirical rules and data from similar chemical

structures.
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¹H NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz

Protons
(Position)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-1 (CH₂Cl) ~3.6 - 3.8 Triplet (t) ~6-7 2H

H-2 (CH₂) ~2.0 - 2.2 Multiplet (m) - 2H

H-3 (CHCl) ~4.0 - 4.2 Multiplet (m) - 1H

H-4 (CH₂) ~1.6 - 1.8 Multiplet (m) - 2H

H-5 (CH₃) ~0.9 - 1.1 Triplet (t) ~7 3H

¹³C NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz

Carbon (Position) Chemical Shift (δ, ppm)

C-1 (CH₂Cl) ~45 - 50

C-2 (CH₂) ~35 - 40

C-3 (CHCl) ~60 - 65

C-4 (CH₂) ~30 - 35

C-5 (CH₃) ~10 - 15

Mass Spectrometry Data (Predicted)
Ionization Method: Electron Ionization (EI)
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m/z
Predicted Relative
Intensity

Assignment

140/142/144 Low [M]⁺ (Molecular Ion)

105/107 Moderate [M - Cl]⁺

91/93 Moderate [M - CH₂CH₃]⁺

77/79 High [CH₂CHCl]⁺

63 Moderate [C₅H₃]⁺

49/51 High [CH₂Cl]⁺

Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Vibration Type Functional Group

2850-3000 C-H Stretch Alkane (CH, CH₂, CH₃)

1450-1470 C-H Bend Alkane (CH₂)

1375-1385 C-H Bend Alkane (CH₃)

650-800 C-Cl Stretch Alkyl Halide

Spectroscopic Analysis
¹H NMR Spectrum Analysis
The predicted ¹H NMR spectrum of 1,3-dichloropentane will exhibit five distinct signals

corresponding to the five non-equivalent proton environments. The protons on the carbon

bearing the chlorine at position 1 (H-1) are expected to be the most deshielded among the

methylene groups due to the electronegativity of the chlorine atom, appearing as a triplet. The

methine proton at position 3 (H-3) will be the most deshielded proton overall, appearing as a

complex multiplet due to coupling with the adjacent methylene protons. The terminal methyl

group (H-5) will be the most shielded, appearing as a triplet. The remaining methylene protons

at positions 2 and 4 will have overlapping multiplet signals in the alkyl region.

¹³C NMR Spectrum Analysis
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The predicted ¹³C NMR spectrum will show five signals, one for each unique carbon atom. The

carbon atom bonded to the chlorine at position 3 (C-3) is expected to have the largest chemical

shift (most deshielded) due to the direct attachment of the electronegative chlorine atom. The

carbon at position 1 (C-1) will also be significantly deshielded. The remaining carbons will

appear at higher fields (lower chemical shifts), with the terminal methyl carbon (C-5) being the

most shielded.

Mass Spectrum Analysis
The mass spectrum of 1,3-dichloropentane is expected to show a molecular ion peak [M]⁺

with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of

approximately 9:6:1). Common fragmentation pathways for alkyl halides include the loss of a

halogen atom and alpha-cleavage. Therefore, significant fragments corresponding to the loss

of a chlorine atom ([M - Cl]⁺) and cleavage adjacent to the C-Cl bonds are anticipated.

Infrared (IR) Spectrum Analysis
The IR spectrum of 1,3-dichloropentane is expected to be dominated by absorptions

characteristic of alkyl groups. Strong C-H stretching vibrations will be observed in the 2850-

3000 cm⁻¹ region. The presence of the C-Cl bonds will give rise to stretching vibrations in the

fingerprint region, typically between 650 and 800 cm⁻¹.[4]

Experimental Protocols
While specific experimental data for 1,3-dichloropentane is not readily available, the following

are general methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy
Sample Preparation: A sample of 1,3-dichloropentane (5-10 mg) would be dissolved in a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.

¹H NMR Acquisition: A standard one-pulse sequence would be used to acquire the proton

spectrum. Key parameters to be set include the spectral width, acquisition time, relaxation

delay, and number of scans.
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¹³C NMR Acquisition: A proton-decoupled pulse sequence would be used to obtain the

carbon spectrum. A larger number of scans is typically required for ¹³C NMR due to the low

natural abundance of the ¹³C isotope.

Mass Spectrometry
Sample Introduction: The sample would be introduced into the mass spectrometer via a gas

chromatograph (GC-MS) for separation and purification before ionization, or by direct

infusion.

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating positive ions

and characteristic fragmentation patterns.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer would be used to

separate the ions based on their mass-to-charge ratio.

Infrared Spectroscopy
Sample Preparation: A thin film of the liquid sample would be placed between two salt plates

(e.g., NaCl or KBr).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used.

Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically

4000-400 cm⁻¹), and a background spectrum would be subtracted.

Logical Relationship of Spectroscopic Analysis
The following diagram illustrates the workflow for the spectroscopic analysis of 1,3-
dichloropentane, from the molecular structure to the interpretation of the spectral data.
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Caption: Workflow for the spectroscopic identification of 1,3-dichloropentane.

This guide provides a foundational understanding of the expected spectroscopic properties of

1,3-dichloropentane. For definitive structural confirmation, acquisition of experimental data is

recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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